(s)-3-Amino-4-methylpentanoic acid (s)-3-Amino-4-methylpentanoic acid Beta-Leucine, also known as (S)-homo-beta-val or b-leucine, belongs to the class of organic compounds known as beta amino acids and derivatives. These are amino acids having a (-NH2) group attached to the beta carbon atom. Beta-Leucine is soluble (in water) and a weakly acidic compound (based on its pKa). Beta-Leucine has been primarily detected in blood. Beta-Leucine has been linked to the inborn metabolic disorders including vitamin B12 deficiency.
(3S)-beta-leucine is the (3S)-beta-isomer of leucine. It is an enantiomer of a (3R)-beta-leucine.
Brand Name: Vulcanchem
CAS No.: 40469-85-0
VCID: VC7844651
InChI: InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
SMILES: CC(C)C(CC(=O)O)N
Molecular Formula: C6H13NO2
Molecular Weight: 131.17 g/mol

(s)-3-Amino-4-methylpentanoic acid

CAS No.: 40469-85-0

Cat. No.: VC7844651

Molecular Formula: C6H13NO2

Molecular Weight: 131.17 g/mol

* For research use only. Not for human or veterinary use.

(s)-3-Amino-4-methylpentanoic acid - 40469-85-0

Specification

CAS No. 40469-85-0
Molecular Formula C6H13NO2
Molecular Weight 131.17 g/mol
IUPAC Name (3S)-3-amino-4-methylpentanoic acid
Standard InChI InChI=1S/C6H13NO2/c1-4(2)5(7)3-6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1
Standard InChI Key GLUJNGJDHCTUJY-YFKPBYRVSA-N
Isomeric SMILES CC(C)[C@H](CC(=O)O)N
SMILES CC(C)C(CC(=O)O)N
Canonical SMILES CC(C)C(CC(=O)O)N

Introduction

Chemical Structure and Physical Properties

Structural Features

(S)-3-Amino-4-methylpentanoic acid belongs to the class of β-amino acids, where the amino group (NH2-\text{NH}_2) is attached to the third carbon of the pentanoic acid backbone. This differs from α-amino acids like L-leucine, where the amino group resides on the second carbon. The compound’s stereochemistry is defined by the (3S) configuration, which confers chirality critical to its biological activity . Its structure is represented by the SMILES notation CC(C)[C@H](CC(=O)O)N\text{CC(C)[C@H](CC(=O)O)N} and the InChIKey GLUJNGJDHCTUJY-YFKPBYRVSA-N\text{GLUJNGJDHCTUJY-YFKPBYRVSA-N} .

Physicochemical Properties

The compound exhibits the following physical properties :

PropertyValue
Molecular Weight131.173 g/mol
Density1.0 ± 0.1 g/cm³
Boiling Point232.0 ± 23.0 °C (760 mmHg)
Melting Point206–209°C
Flash Point94.1 ± 22.6 °C
LogP (Partition Coefficient)0.37
Vapor Pressure0.0 ± 1.0 mmHg at 25°C

Its zwitterionic form at physiological pH enhances solubility in aqueous environments, a trait shared with α-amino acids .

Synthesis and Chemical Reactivity

Laboratory Synthesis

Synthetic routes to (S)-3-amino-4-methylpentanoic acid include:

  • Cyclization of Chiral Amino Alcohols: Enantiomerically pure α- or β-amino alcohols react with dimethyl pyridine-2,6-dicarboximidate to form pybox or pyboxazine ligands, which are further functionalized .

  • Ethyl Ester Hydrolysis: The ethyl ester derivative (C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2, CAS 142342-78-7) serves as a precursor. Hydrolysis under acidic or basic conditions yields the free amino acid .

A notable synthesis reported in Synthetic Communications (1998) achieved a 59% yield using a stereoselective catalytic hydrogenation strategy .

Biological Role and Metabolic Significance

Role in Human Metabolism

As a human endogenous metabolite, (S)-3-amino-4-methylpentanoic acid intersects with leucine metabolism. Its formation via leucine 2,3-aminomutase suggests a potential regulatory role in branched-chain amino acid (BCAA) homeostasis, though its exact physiological function remains under investigation . Studies using capillary gas chromatography-mass spectrometry (GC-MS) have failed to detect β-leucine in human blood, raising questions about its stability or compartmentalization .

Association with Metabolic Disorders

Elevated levels of β-leucine and related organic acids in cerebrospinal fluid (CSF) have been implicated in metabolic acidosis and neurological disorders. For instance, cobalamin (B12) deficiency correlates with aberrant β-amino acid metabolism, though direct causal links require further validation .

Applications in Research and Industry

Asymmetric Synthesis

The compound’s chiral center makes it valuable in synthesizing enantiomerically pure pharmaceuticals. For example, its ethyl ester derivative (C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2) is utilized in peptide mimetics and enzyme inhibitors .

Biochemical Probes

(S)-3-Amino-4-methylpentanoic acid serves as a probe for studying aminomutase enzymes and BCAA metabolic pathways. Its structural similarity to L-leucine allows it to compete in enzymatic assays, elucidating substrate specificity .

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